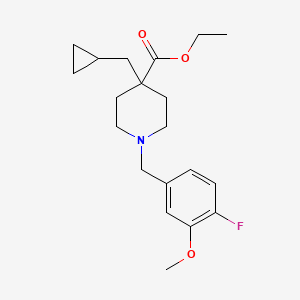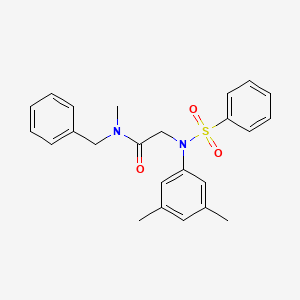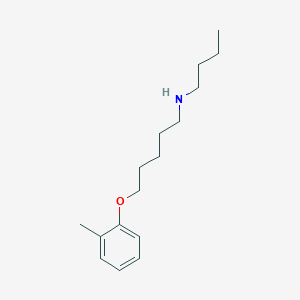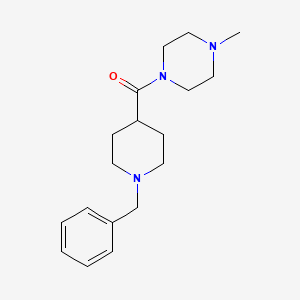![molecular formula C13H18N2O B5001363 4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B5001363.png)
4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 2-methylphenylmethyl group and a carbaldehyde group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Parallel Solid-Phase Synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic Synthesis: This method uses light to drive the formation of piperazine derivatives, offering a green and efficient approach.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of 4-[(2-methylphenyl)methyl]piperazine-1-carboxylic acid.
Reduction: Formation of 4-[(2-methylphenyl)methyl]piperazine-1-methanol.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde can be compared with other similar piperazine derivatives:
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-12-4-2-3-5-13(12)10-14-6-8-15(11-16)9-7-14/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKRGPNOKKILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001293.png)
![4-chloro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B5001298.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5001317.png)
![N-2-biphenylyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5001325.png)
![1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5001330.png)


![2-[(4-methylbenzyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5001353.png)

![N-[4-[(E)-3-chlorobut-2-enoxy]phenyl]acetamide](/img/structure/B5001368.png)
![(5Z)-1-(3,4-dimethylphenyl)-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5001373.png)
![1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol](/img/structure/B5001387.png)
![N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine](/img/structure/B5001395.png)
